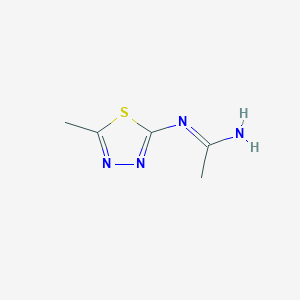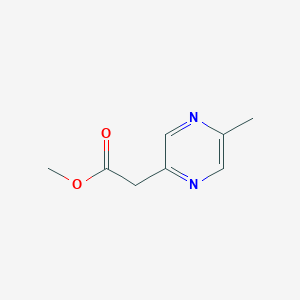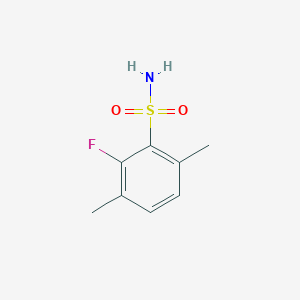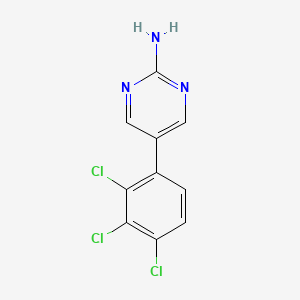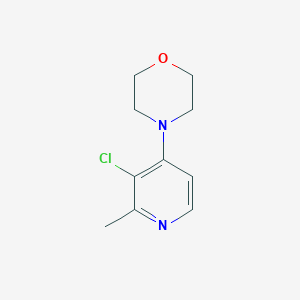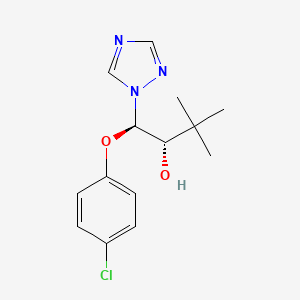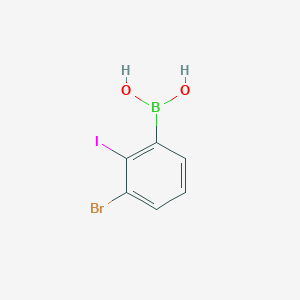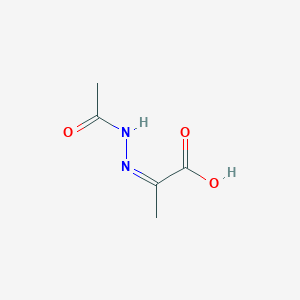
(2Z)-2-(acetylhydrazinylidene)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(acetylhydrazinylidene)propanoic acid is an organic compound with a unique structure that includes an acetylhydrazine group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(acetylhydrazinylidene)propanoic acid typically involves the reaction of acetylhydrazine with a suitable precursor, such as an α-keto acid. The reaction conditions often include the use of a solvent like ethanol or methanol and may require heating to facilitate the reaction. The reaction can be represented as follows:
Acetylhydrazine+α-Keto Acid→(2Z)-2-(acetylhydrazinylidene)propanoic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(acetylhydrazinylidene)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2Z)-2-(acetylhydrazinylidene)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(acetylhydrazinylidene)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(hydrazinylidene)propanoic acid: Similar structure but lacks the acetyl group.
(2Z)-2-(acetylhydrazinylidene)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
Uniqueness
(2Z)-2-(acetylhydrazinylidene)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
64096-81-7 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(2Z)-2-(acetylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C5H8N2O3/c1-3(5(9)10)6-7-4(2)8/h1-2H3,(H,7,8)(H,9,10)/b6-3- |
InChI Key |
DTRRZDYZHCDJFI-UTCJRWHESA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C)/C(=O)O |
Canonical SMILES |
CC(=NNC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


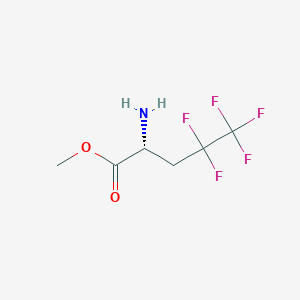
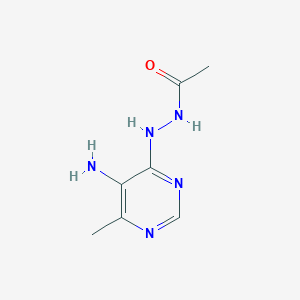
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)
